molecular formula C35H26N2O8 B340218 4-[1-(4-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]OXY}PHENYL)-1-METHYLETHYL]PHENYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE

4-[1-(4-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]OXY}PHENYL)-1-METHYLETHYL]PHENYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE

Cat. No.: B340218
M. Wt: 602.6 g/mol
InChI Key: SCSOELFYWVJPDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[1-(4-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]OXY}PHENYL)-1-METHYLETHYL]PHENYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE” is a complex organic molecule characterized by the presence of multiple isoindole and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the isoindole derivatives. The key steps include:

    Formation of Isoindole Derivatives: The initial step involves the synthesis of 1,3-dioxo-1,3-dihydro-2H-isoindole derivatives through cyclization reactions.

    Acetylation: The isoindole derivatives are then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Coupling with Phenyl Groups: The acetylated isoindole derivatives are coupled with phenyl groups through a Friedel-Crafts acylation reaction, using aluminum chloride as a catalyst.

    Final Assembly: The final step involves the esterification of the coupled product to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The phenyl groups can undergo oxidation reactions to form quinones.

    Reduction: The isoindole groups can be reduced to form dihydroisoindoles.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroisoindoles and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for developing new therapeutic agents.

Medicine

In medicine, the compound is explored for its potential as an anti-cancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the performance and durability of these materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The isoindole groups are known to interact with protein active sites, modulating their activity. The phenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate
  • Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate
  • 2-(4-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]sulfonyl}phenyl)-1H-isoindole-1,3(2H)-dione

Uniqueness

The compound’s uniqueness lies in its dual isoindole and phenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C35H26N2O8

Molecular Weight

602.6 g/mol

IUPAC Name

[4-[2-[4-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyphenyl]propan-2-yl]phenyl] 2-(1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C35H26N2O8/c1-35(2,21-11-15-23(16-12-21)44-29(38)19-36-31(40)25-7-3-4-8-26(25)32(36)41)22-13-17-24(18-14-22)45-30(39)20-37-33(42)27-9-5-6-10-28(27)34(37)43/h3-18H,19-20H2,1-2H3

InChI Key

SCSOELFYWVJPDQ-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)OC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC(=O)CN5C(=O)C6=CC=CC=C6C5=O

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC(=O)CN5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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